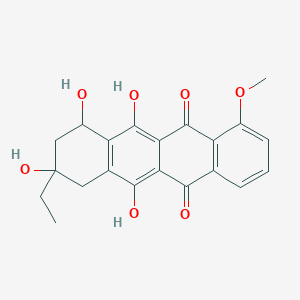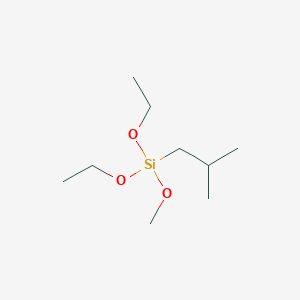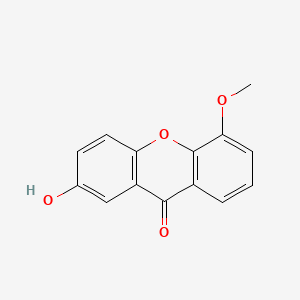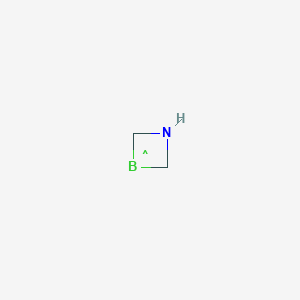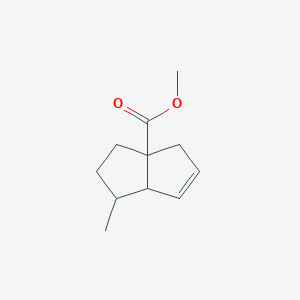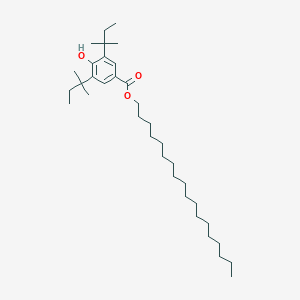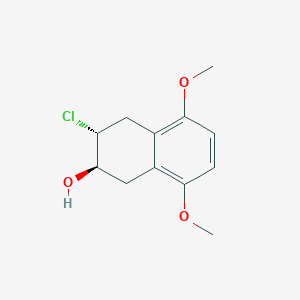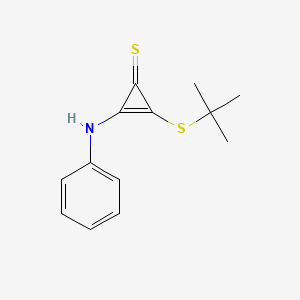![molecular formula C15H26O5Si B14470618 Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]- CAS No. 72391-25-4](/img/structure/B14470618.png)
Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]- is an organic compound with the molecular formula C15H26O5Si It is a derivative of phenol, where the hydroxyl group is substituted with a 3-[1-methyl-2-(triethoxysilyl)ethoxy] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]- typically involves the reaction of phenol with 3-[1-methyl-2-(triethoxysilyl)ethoxy] chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group on phenol with the 3-[1-methyl-2-(triethoxysilyl)ethoxy] group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]- undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Halogenated and nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]- involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These interactions contribute to the compound’s effects and applications in different fields.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-ethoxy-: Similar in structure but with an ethoxy group instead of the 3-[1-methyl-2-(triethoxysilyl)ethoxy] group.
Phenol, 3-methyl-: Contains a methyl group instead of the triethoxysilyl group.
Uniqueness
Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]- is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical properties and reactivity. This group allows for the formation of siloxane bonds, making the compound valuable in the synthesis of advanced materials and coatings.
Eigenschaften
CAS-Nummer |
72391-25-4 |
|---|---|
Molekularformel |
C15H26O5Si |
Molekulargewicht |
314.45 g/mol |
IUPAC-Name |
3-(1-triethoxysilylpropan-2-yloxy)phenol |
InChI |
InChI=1S/C15H26O5Si/c1-5-17-21(18-6-2,19-7-3)12-13(4)20-15-10-8-9-14(16)11-15/h8-11,13,16H,5-7,12H2,1-4H3 |
InChI-Schlüssel |
GYDCVVYVFAJCFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CC(C)OC1=CC=CC(=C1)O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



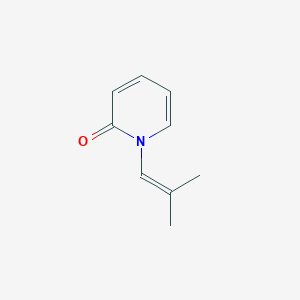
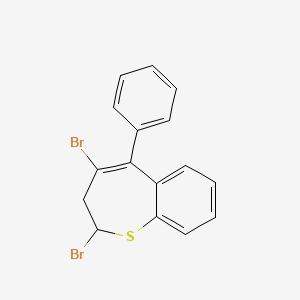
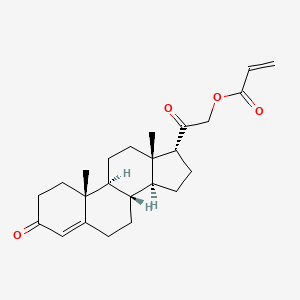
![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)
